7-Bromo-indole-1-acetic acid
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Overview
Description
7-Bromo-indole-1-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-indole-1-acetic acid typically involves the bromination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-indole-1-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
7-Bromo-indole-1-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in plant growth regulation and as a probe for biological studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Bromo-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid, binding to auxin receptors and influencing growth and development. In biological systems, it may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structure but without the bromine atom.
5-Bromo-indole-3-acetic acid: Another brominated derivative with the bromine atom at a different position.
Indole-3-butyric acid: A synthetic auxin with a butyric acid side chain instead of acetic acid
Uniqueness
7-Bromo-indole-1-acetic acid is unique due to the presence of the bromine atom at the 7-position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, alter its interaction with biological targets, and potentially improve its efficacy in various applications .
Properties
IUPAC Name |
2-(7-bromoindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEDGYSJWOTTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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